molecular formula C17H19FN6O2S B2617411 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1173257-64-1

4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2617411
CAS No.: 1173257-64-1
M. Wt: 390.44
InChI Key: SYGYFMPTFSKZMK-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is an intricate chemical compound characterized by a distinctive structure featuring a fluorinated aromatic ring, pyrazolopyrimidine moiety, and a pyrrolidinyl group. It has garnered interest in various scientific fields due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves a multi-step synthetic route:

  • Formation of the Pyrazolopyrimidine Core: This step generally starts with the cyclization of appropriate precursors under reflux conditions with solvents like ethanol or dimethylformamide (DMF). Catalysts such as triethylamine may be used to facilitate the cyclization.

  • Introduction of the Pyrrolidinyl Group: This group is usually introduced through nucleophilic substitution reactions, where the pyrazolopyrimidine intermediate reacts with pyrrolidine in a polar solvent like DMF.

  • Attachment of the Benzenesulfonamide Group: The final step involves the sulfonylation reaction where the intermediate is treated with a sulfonyl chloride derivative under basic conditions (using bases like pyridine or triethylamine) to yield the final product.

Industrial Production Methods: Scaling up the production requires optimization of each synthetic step to ensure high yield and purity. Methods such as continuous flow chemistry might be employed to maintain consistent reaction conditions. Industrial setups also need to consider the recycling of solvents and safe handling of reagents.

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

  • Reduction: The aromatic nitro groups, if present, can be reduced using agents like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding amine derivatives.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the fluorinated benzene ring, where the fluorine can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions: Reagents such as sodium hydride (NaH) for deprotonation and organolithium reagents for nucleophilic attacks are commonly employed. Reactions are typically conducted under inert atmospheres (nitrogen or argon) to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions often include derivatives with altered functional groups, which could enhance or modify the pharmacological properties of the original compound.

Scientific Research Applications

In Chemistry: In the realm of synthetic organic chemistry, 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide serves as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure offers opportunities to explore new chemical reactivity patterns and synthetic methodologies.

In Biology and Medicine: In biological research, this compound has been studied for its potential as a kinase inhibitor. It has shown promise in inhibiting specific enzymes involved in cancer cell proliferation. Due to its ability to modulate biochemical pathways, it's also being explored for therapeutic uses in treating inflammatory diseases and neurological disorders.

In Industry: In industrial settings, derivatives of this compound are investigated for their utility in developing new materials, including polymers and coatings that require specific chemical resistance properties.

Mechanism of Action

The exact mechanism by which 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as kinases. By binding to the ATP-binding site of these enzymes, it can inhibit their activity, leading to downstream effects on cell signaling pathways, ultimately affecting cell growth and survival.

Comparison with Similar Compounds

When compared to other pyrazolopyrimidine derivatives, this compound's fluorinated benzene ring and pyrrolidinyl group offer unique pharmacokinetic and pharmacodynamic properties. Similar compounds include:

  • Pyrazolo[3,4-d]pyrimidine analogs: These share a common core structure but differ in their substituents, leading to varying biological activities.

  • Sulfonamide derivatives: Known for their antimicrobial properties, these compounds differ mainly in the nature of their aromatic substitutions.

Each of these compounds has unique attributes that influence their suitability for different scientific and industrial applications.

Whew, that's quite the chemical journey! Hope you found this as fascinating as a new synthetic pathway. Anything else you'd like to dive into?

Properties

IUPAC Name

4-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2S/c18-13-3-5-14(6-4-13)27(25,26)22-7-10-24-17-15(11-21-24)16(19-12-20-17)23-8-1-2-9-23/h3-6,11-12,22H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGYFMPTFSKZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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